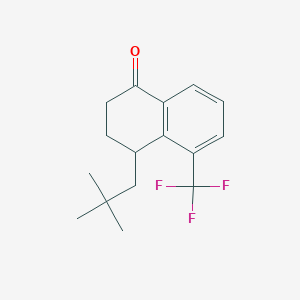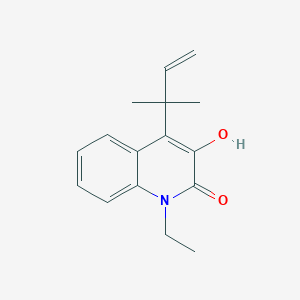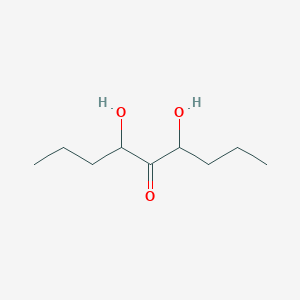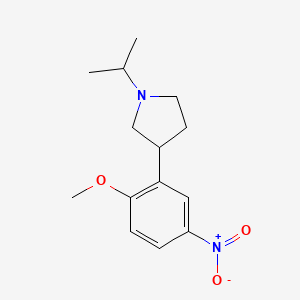![molecular formula C11H11ClN2O B12609437 2-Butanone, 4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)](/img/structure/B12609437.png)
2-Butanone, 4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-クロロ-1H-ピロロ[2,3-b]ピリジン-3-イル)-2-ブタノンは、ピロロピリジン誘導体のクラスに属する化合物です。これらの化合物は、多様な生物活性と潜在的な治療用途で知られています。クロロ置換基とピロロ[2,3-b]ピリジン部分の存在は、そのユニークな化学的特性と反応性に寄与しています。
準備方法
合成経路と反応条件
4-(6-クロロ-1H-ピロロ[2,3-b]ピリジン-3-イル)-2-ブタノンの合成は、通常、ピロロ[2,3-b]ピリジンコアの構築、続いて2-ブタノン部分の導入を含みます。一般的な方法の1つは、ピロール環とアシル(ブロモ)アセチレンのクロスカップリング、続いてプロパルギルアミンを添加してN-プロパルギルアミノノンを形成することです。 Cs2CO3/DMSOによる分子内環化は、目的のピロロ[2,3-b]ピリジン誘導体をもたらします .
工業的生産方法
この化合物の工業的生産方法は、同様の合成経路を伴う場合がありますが、大規模生産に最適化されています。これには、高収率と純度を保証するために、連続フロー反応器と自動合成プラットフォームの使用が含まれます。
化学反応の分析
反応の種類
4-(6-クロロ-1H-ピロロ[2,3-b]ピリジン-3-イル)-2-ブタノンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、対応するケトンまたはカルボン酸を形成するように酸化することができます。
還元: 還元反応は、ケトン基をアルコールに変換することができます。
置換: クロロ置換基は、置換反応によって他の求核剤と置き換えることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)などの還元剤が使用されます。
置換: アミンまたはチオールなどの求核剤を塩基性条件下で使用して、クロロ基を置き換えることができます。
主な生成物
酸化: カルボン酸またはケトンの生成。
還元: アルコールの生成。
置換: 置換されたピロロ[2,3-b]ピリジン誘導体の生成。
科学的研究の応用
4-(6-クロロ-1H-ピロロ[2,3-b]ピリジン-3-イル)-2-ブタノンは、いくつかの科学研究における応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 線維芽細胞増殖因子受容体(FGFR)阻害剤としての可能性について研究されており、これは癌研究において関連しています.
作用機序
この化合物は、主に線維芽細胞増殖因子受容体(FGFR)シグナル伝達経路を阻害することにより効果を発揮します。 この阻害は、癌細胞の細胞増殖の抑制とアポトーシスの誘導につながります . 分子標的には、FGFR1、FGFR2、FGFR3が含まれ、経路にはAKTやS6などの下流シグナル伝達タンパク質の調節が含まれます .
類似の化合物との比較
類似の化合物
1H-ピラゾロ[3,4-b]ピリジン類: これらの化合物は、類似のピリジンコアを共有していますが、縮合環構造が異なります.
ピロロピラジン誘導体: これらの化合物は、類似のピロール環を有していますが、追加の縮合ピラジン環が異なります.
独自性
4-(6-クロロ-1H-ピロロ[2,3-b]ピリジン-3-イル)-2-ブタノンは、その特定の置換パターンと、明確な化学的および生物学的特性を付与する2-ブタノン部分の存在により、ユニークです。 その強力なFGFR阻害活性は、他の類似の化合物とは異なります .
類似化合物との比較
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyridine core but differ in the fused ring structure.
Pyrrolopyrazine derivatives: These compounds have a similar pyrrole ring but differ in the additional fused pyrazine ring.
Uniqueness
2-Butanone, 4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl) is unique due to its specific substitution pattern and the presence of the 2-butanone moiety, which imparts distinct chemical and biological properties. Its potent FGFR inhibitory activity sets it apart from other similar compounds .
特性
分子式 |
C11H11ClN2O |
|---|---|
分子量 |
222.67 g/mol |
IUPAC名 |
4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-one |
InChI |
InChI=1S/C11H11ClN2O/c1-7(15)2-3-8-6-13-11-9(8)4-5-10(12)14-11/h4-6H,2-3H2,1H3,(H,13,14) |
InChIキー |
AYSOLCNSCOLVPJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CCC1=CNC2=C1C=CC(=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


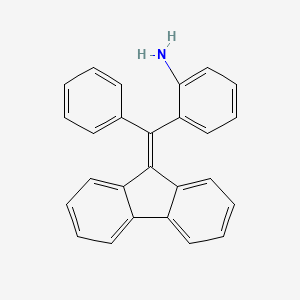

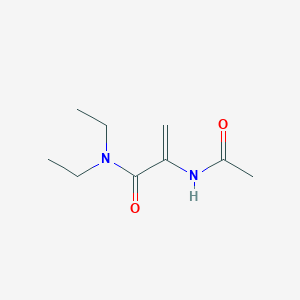
![(2S,3R)-2-methyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12609383.png)

![6-Hydrazinyl-4-methyl-11H-indolo[3,2-c]quinoline](/img/structure/B12609390.png)
![Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate](/img/structure/B12609396.png)

